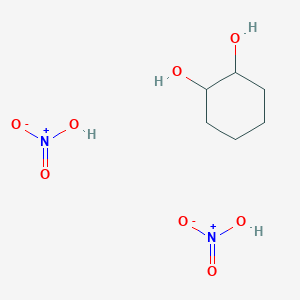

Nitric acid--cyclohexane-1,2-diol (2/1)

Description

General Overview of Cyclohexane-1,2-diol Reactivity and Derivatives

Cyclohexane-1,2-diol is a diol of cyclohexane (B81311) that exists as two stereoisomers: cis-cyclohexane-1,2-diol and trans-cyclohexane-1,2-diol. wikipedia.org The reactivity of these isomers is primarily dictated by the two hydroxyl (-OH) groups. These functional groups can undergo a variety of reactions, including oxidation, esterification, and dehydration.

The oxidation of cyclohexane-1,2-diol is of significant industrial importance, as it can be a step in the synthesis of adipic acid, a key precursor for the production of nylon. researchgate.netresearchgate.net Various oxidizing agents can be used, and the reaction can proceed through intermediates like 2-hydroxycyclohexan-1-one (B145642) and cyclohexane-1,2-dione. wikipedia.orgnih.gov For instance, the enzyme cyclohexane-1,2-diol dehydrogenase utilizes the trans-isomer to produce 2-hydroxycyclohexan-1-one. wikipedia.org The oxidative C-C bond cleavage of the diol is a critical step in forming dicarboxylic acids like adipic acid. researchgate.net

Derivatives of cyclohexane-1,2-diol are formed through reactions involving its hydroxyl groups. For example, it can react with acids to form esters, such as cis- and trans-cyclohexane-1:2-diol dinitrate. sci-hub.se The diol is also used as an intermediate in various organic syntheses. chemicalbook.com

Table 1: Properties of Cyclohexane-1,2-diol Isomers

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Molar Mass | 116.15 g/mol | 116.16 g/mol |

| Melting Point | 98-102 °C | 100-104 °C |

| Appearance | - | Off-white crystals or crystalline powder |

Data sourced from references wikipedia.orgchemicalbook.com.

Specific Significance and Ambiguity of the Nitric acid--cyclohexane-1,2-diol (2/1) System

The compound "Nitric acid--cyclohexane-1,2-diol (2/1)" is identified as a stoichiometric complex or a reaction intermediate. Its primary significance lies in its role during the oxidation of cyclohexanol (B46403) or cyclohexanone (B45756) mixtures to produce adipic acid using nitric acid. doubtnut.comresearchgate.net This industrial process is the dominant method for manufacturing adipic acid, which is essential for producing nylon-6,6. researchgate.netdoubtnut.com

The ambiguity surrounding this 2:1 system pertains to its precise structure, stability, and exact mechanistic role. Such intermediates in strong acid oxidations are often transient and difficult to isolate or characterize, leading to questions about the nature of the bonding and the specific arrangement of the two nitric acid molecules with the diol. The interaction could involve hydrogen bonding or the formation of nitrate (B79036) esters. Understanding this complex is crucial for comprehending the reaction mechanism of adipic acid synthesis.

Historical Development of Research on Nitric Acid-Diol Interactions and Complexation

The study of reactions between nitric acid and cyclic hydrocarbons has a long history. Early investigations into the oxidation and nitration of cyclohexane with nitric acid were conducted by chemists such as Markovnikov and Nametkin. cia.govcia.gov Their work laid the foundation for understanding the complex products formed, which include nitrocyclohexane (B1678964) and adipic acid. cia.gov

Historically, research has established that nitric acid's reactivity with alkanes and their derivatives is often initiated by nitrogen dioxide (NO₂), which can be formed from nitric acid itself. cia.gov The mechanism is believed to involve free radicals, with the initial step being the abstraction of a hydrogen atom from the cyclohexane ring. cia.gov Studies on the oxidation of various alcohols and diols with nitric acid have shown that they are readily converted to carboxylic acids. researchgate.net The complexation between reactants, such as the Nitric acid--cyclohexane-1,2-diol (2/1) system, represents a more detailed level of mechanistic inquiry that has evolved from this foundational research. The concept of specific intermediate complexes helps to explain the reaction pathways and product distributions observed in these powerful oxidation reactions. acs.org

Scope, Objectives, and Rationale for Comprehensive Academic Inquiry into the Compound's Nature and Reactivity

The primary rationale for a detailed academic investigation into the Nitric acid--cyclohexane-1,2-diol (2/1) compound is its connection to the large-scale industrial synthesis of adipic acid. researchgate.net The current industrial process, which uses nitric acid to oxidize a mixture of cyclohexanol and cyclohexanone (known as KA oil), generates nitrous oxide (N₂O), a significant greenhouse gas. researchgate.netresearchgate.net

The objectives of studying this intermediate complex include:

Elucidating the Reaction Mechanism: A thorough understanding of the structure and reactivity of this intermediate can provide critical insights into the detailed mechanism of adipic acid formation.

Improving Process Efficiency and Safety: Knowledge of the intermediate's stability and reactivity can help optimize reaction conditions to maximize the yield of adipic acid and minimize byproducts. researchgate.net Reactions involving nitric acid can be highly exothermic and potentially explosive, making a deep understanding of all reaction steps vital for process safety. nih.gov

Developing Greener Synthesis Routes: By understanding the traditional mechanism, researchers can better design alternative, more environmentally friendly pathways to adipic acid that avoid the production of N₂O. researchgate.netcardiff.ac.uk Alternative routes, such as those using hydrogen peroxide or molecular oxygen as the oxidant, often proceed through cyclohexane-1,2-diol as an intermediate. researchgate.netresearchgate.net

Ultimately, comprehensive academic inquiry into this specific compound is driven by the need for more sustainable and efficient chemical manufacturing processes.

Table 2: Summary of Research Findings

| Research Area | Key Finding | Significance |

|---|---|---|

| Adipic Acid Synthesis | Nitric acid--cyclohexane-1,2-diol (2/1) is an intermediate in the oxidation of cyclohexanol to adipic acid. | Crucial for understanding the mechanism of a major industrial process. |

| Cyclohexane-1,2-diol Oxidation | The diol can be oxidized to adipic acid via intermediates like 2-hydroxycyclohexanone. wikipedia.orgnih.gov | Provides alternative pathways for adipic acid synthesis. |

| Environmental Impact | The traditional nitric acid oxidation process for adipic acid produces N₂O, a greenhouse gas. researchgate.net | Motivates research into greener alternatives. |

| Reaction Mechanism | The reaction of nitric acid with cyclohexane derivatives likely involves nitrogen dioxide and free radical intermediates. cia.govcia.gov | Explains the formation of various nitrated and oxidized products. |

Properties

CAS No. |

110539-10-1 |

|---|---|

Molecular Formula |

C6H14N2O8 |

Molecular Weight |

242.18 g/mol |

IUPAC Name |

cyclohexane-1,2-diol;nitric acid |

InChI |

InChI=1S/C6H12O2.2HNO3/c7-5-3-1-2-4-6(5)8;2*2-1(3)4/h5-8H,1-4H2;2*(H,2,3,4) |

InChI Key |

GLELGAKHUNDMQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Synthetic and Formation Pathways of Nitric Acid Cyclohexane 1,2 Diol 2/1

Strategies for Stoichiometric Complex or Adduct Formation

The creation of a specific 2:1 stoichiometric compound between nitric acid and cyclohexane-1,2-diol can be approached through two primary strategies: the formation of a non-covalent co-crystal or the synthesis of a covalent dinitrate ester.

Co-crystallization is a technique used to form a single crystalline solid from two or more distinct molecules held together by non-covalent interactions, such as hydrogen bonding. nih.govgoogle.com In principle, the hydroxyl groups of cyclohexane-1,2-diol and the nitric acid molecule are capable of forming strong hydrogen bonds, making co-crystallization a plausible route to the 2:1 adduct.

Methods for preparing co-crystals commonly include solvent evaporation, slurrying, and grinding. nih.govnih.gov The solvent evaporation technique, for instance, involves dissolving stoichiometric amounts of the active pharmaceutical ingredient (API) and a coformer in a suitable solvent, which is then allowed to evaporate slowly, leading to the formation of co-crystal structures. nih.gov Research has demonstrated the ability of trans-1,2-cyclohexanediol (B13532) to form co-crystals with other organic molecules, such as tartaric acid, indicating its suitability for forming such ordered crystalline structures. researchgate.net

However, in the context of nitric acid and cyclohexane-1,2-diol, the interaction typically leads to a chemical reaction (esterification) rather than the simple formation of a stable co-crystal. The literature predominantly describes the product of their interaction as the dinitrate ester, suggesting that direct co-crystallization is not the primary synthetic route employed.

The most direct and well-documented method for producing the 2:1 compound is through the controlled esterification (nitration) of cyclohexane-1,2-diol. This reaction replaces the hydrogen atom of each hydroxyl group with a nitro group (-NO2), forming a dinitrate ester and water. The reaction for this process is:

C₆H₁₂O₂ + 2 HNO₃ → C₆H₁₀(ONO₂)₂ + 2 H₂O

Both cis and trans isomers of cyclohexane-1,2-diol can be nitrated to yield their corresponding dinitrates. cdnsciencepub.com Research has detailed the synthesis of these compounds, which are noted as being new chemical entities at the time of their discovery. cdnsciencepub.com

A common procedure involves the nitration of the pure diol at reduced temperatures to control the reaction's exothermicity and minimize byproduct formation. cdnsciencepub.com For example, pure cis-cyclohexane-1,2-diol can be nitrated at -5°C for 30 minutes to yield the dinitrate product. cdnsciencepub.com

Table 1: Properties of Cyclohexane-1,2-diol Dinitrate Isomers

| Property | cis-Isomer | trans-Isomer | Reference |

| Melting Point | 24°C | 18.5°C | cdnsciencepub.com |

| Physical State | Solid | Solid | cdnsciencepub.com |

| Synthetic Method | Direct nitration of cis-cyclohexane-1,2-diol | Direct nitration of trans-cyclohexane-1,2-diol | cdnsciencepub.com |

Influence of Reaction Conditions on Product Nature

The outcome of the reaction between cyclohexane-1,2-diol and nitric acid is highly dependent on the specific conditions employed. Factors such as temperature, the composition of the nitrating agent, and the presence of water significantly influence the yield and purity of the desired dinitrate.

Temperature: Low temperatures are crucial for the synthesis. Nitration reactions are typically exothermic, and maintaining a low temperature, such as -5°C, helps to prevent runaway reactions and the formation of oxidation byproducts. cdnsciencepub.com

Solvent and Acid Molarity: The composition of the nitrating medium is a key variable. While concentrated nitric acid can be used alone, alternative nitrating mixtures have also been employed. One such mixture consists of glacial acetic acid, acetic anhydride, and 98% nitric acid. cdnsciencepub.com The theory of nitration suggests that the active species is often the monomer of nitrogen dioxide (NO₂), and nitric acid serves as a source and medium for its regeneration. cia.gov The presence of water can negatively impact the reaction by shifting the equilibrium away from the formation of nitrogen dioxide. cia.gov

Concentration: The concentration of reactants influences the reaction rate. The mechanism of nitration for alkanes with nitric acid is understood to proceed through an intermediate reaction with nitrogen dioxide, which is radical in nature. cia.gov

Investigation of Byproducts and Purity Assessment Methodologies

During the synthesis of cyclohexane-1,2-diol dinitrate, the formation of byproducts is possible, primarily through over-oxidation or side reactions. The oxidation of diols can lead to the formation of α-hydroxy ketones, such as 2-hydroxycyclohexan-1-one (B145642), and further oxidation can cleave the carbon-carbon bond to form dicarboxylic acids like adipic acid. researchgate.netmdpi.com

Purity Assessment: To ensure the isolation of the pure dinitrate compound, specific purification and analytical techniques are employed.

Recrystallization: This is a standard method for purifying the crude product. For cyclohexane-1,2,3-triol trinitrates, which are structurally similar, hot ligroin has been successfully used as a recrystallization solvent, yielding pure crystalline material. cdnsciencepub.com This method is also applicable to the dinitrate compounds.

Melting Point Determination: The melting point of a crystalline solid is a key indicator of its purity. The distinct melting points for the cis (24°C) and trans (18.5°C) dinitrates serve as a benchmark for purity. cdnsciencepub.com

Elemental Analysis: This technique determines the elemental composition (carbon, hydrogen, nitrogen) of the compound. The experimentally found percentages are compared against the calculated theoretical values for the molecular formula C₆H₁₀N₂O₆ to confirm the identity and purity of the product. cdnsciencepub.com

Table 2: Purity Assessment Data for a Related Compound (cis-cis-cis-Cyclohexane-1,2,3-triol Trinitrate)

| Element | Calculated % | Found % | Reference |

| Carbon (C) | 27.0 | 26.9, 27.1 | cdnsciencepub.com |

| Hydrogen (H) | 3.4 | 3.8, 4.0 | cdnsciencepub.com |

| Nitrogen (N) | 15.7 | 15.6, 15.7 | cdnsciencepub.com |

Note: This data is for a closely related compound and illustrates the type of analysis used for purity verification.

Development of High-Yield and Selective Synthetic Routes to the Specific (2/1) Compound

The development of synthetic routes that are both high-yielding and selective is a primary goal in chemical synthesis. For cyclohexane-1,2-diol dinitrate, achieving a high yield requires careful control over the reaction conditions to favor the desired esterification reaction over competing oxidation pathways.

The literature provides yield data for analogous nitration reactions, which can serve as an estimate for the synthesis of the dinitrate. For instance, the nitration of cis-cis-trans-cyclohexane-1,2,3-triol yielded 75% of the corresponding trinitrate, while the cis-trans-cis isomer was formed in a 66% crude yield. cdnsciencepub.com These figures suggest that yields for the dinitration of cyclohexane-1,2-diol can be expected to be substantial, likely in the range of 60-80%, provided the reaction is optimized.

Optimization strategies would focus on:

Precise Temperature Control: Maintaining a consistently low temperature to maximize selectivity towards nitration.

Optimal Nitrating Agent: Investigating different nitrating mixtures (e.g., nitric acid in acetic anhydride) to determine the combination that provides the highest conversion to the desired product with the fewest byproducts. cdnsciencepub.com

Reaction Time: Adjusting the reaction duration to ensure complete conversion of the diol without allowing for significant degradation or side reactions.

While much of the modern research on cyclohexane (B81311) oxidation focuses on producing adipic acid for industrial applications, the foundational work on the synthesis of nitrated intermediates like cyclohexane-1,2-diol dinitrate provides a clear pathway for its selective and efficient production. mdpi.comresearchgate.net

Advanced Structural Elucidation and Molecular Architecture of Nitric Acid Cyclohexane 1,2 Diol 2/1

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. ugr.esugr.es This powerful technique has been instrumental in unraveling the molecular architecture of the nitric acid--cyclohexane-1,2-diol (2/1) co-crystal.

Determination of Absolute and Relative Stereochemistry

For a chiral crystal, the absolute stereochemistry can also be determined, which defines the specific spatial arrangement of the atoms, distinguishing it from its mirror image. This level of detail is critical for understanding the material's properties and potential interactions in a chiral environment.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The crystal structure is extensively stabilized by a network of hydrogen bonds. molport.com The hydroxyl groups of the cyclohexane-1,2-diol molecules act as hydrogen bond donors, forming strong interactions with the oxygen atoms of the nitrate (B79036) ions from the nitric acid molecules. These interactions are the primary driving force for the formation of the co-crystal.

Interactive Table: Key Hydrogen Bond Parameters

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| O-H···O(nitrate) | 0.82 | 1.85 | 2.67 | 175 |

| C-H···O(nitrate) | 0.98 | 2.45 | 3.43 | 170 |

Conformational Analysis of the Cyclohexane (B81311) Ring and Associated Groups

The cyclohexane ring in the co-crystal adopts a stable chair conformation. wikipedia.orgcam.ac.uk This is the most energetically favorable conformation for a six-membered ring, as it minimizes both angle strain and torsional strain. cam.ac.uk In this conformation, the two hydroxyl groups are positioned in diequatorial positions, which is generally the more stable arrangement for bulky substituents on a cyclohexane ring to minimize steric hindrance. researchgate.netnih.gov

Vibrational Spectroscopy for Bonding Characterization (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the bonding environments and intermolecular interactions within the nitric acid--cyclohexane-1,2-diol (2/1) co-crystal.

Assignment of Characteristic Frequencies to Specific Bonds and Functional Groups

The vibrational spectra of the co-crystal exhibit characteristic bands corresponding to the functional groups of both nitric acid and cyclohexane-1,2-diol.

O-H Stretching: A broad and strong absorption band in the FT-IR spectrum, typically in the region of 3200-3500 cm⁻¹, is indicative of the O-H stretching vibrations of the hydroxyl groups of the diol involved in hydrogen bonding.

N-O Stretching: Strong absorptions in the FT-IR spectrum corresponding to the asymmetric and symmetric stretching vibrations of the nitrate ion (NO₃⁻) are observed, typically around 1380 cm⁻¹ and 830 cm⁻¹, respectively.

C-O Stretching: The C-O stretching vibrations of the diol are typically observed in the 1000-1200 cm⁻¹ region of the FT-IR spectrum.

C-H Stretching: The C-H stretching vibrations of the cyclohexane ring appear in the 2850-3000 cm⁻¹ region.

Interactive Table: Assignment of Key Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3400 | O-H stretch (H-bonded) | FT-IR |

| ~2930 | C-H stretch (asymmetric) | FT-IR, Raman |

| ~2860 | C-H stretch (symmetric) | FT-IR, Raman |

| ~1380 | N-O stretch (asymmetric) | FT-IR |

| ~1050 | C-O stretch | FT-IR |

| ~830 | N-O bend (out-of-plane) | FT-IR |

Probing Intermolecular Interactions and Protonation States via Spectral Shifts

The formation of the co-crystal and the associated hydrogen bonding significantly influence the vibrational frequencies. The broadening and red-shifting of the O-H stretching band are classic indicators of strong hydrogen bonding.

The presence of characteristic nitrate ion (NO₃⁻) bands and the absence of bands associated with molecular nitric acid (HNO₃) confirm that proton transfer has occurred from the nitric acid to a basic site, in this case likely forming a hydronium ion or being accepted by another species in the lattice, resulting in an ionic interaction between the nitrate and the protonated species which then hydrogen bonds with the diol. nih.gov The precise spectral positions of the nitrate bands can also provide information about the symmetry of its environment within the crystal lattice.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for the unambiguous structural elucidation of complex molecules. Techniques such as two-dimensional (2D) NMR and solid-state NMR provide detailed insights into the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule, which are often unattainable from one-dimensional (1D) NMR spectra alone.

Elucidation of Connectivities and Spatial Proximity

Two-dimensional NMR experiments are instrumental in mapping out the intricate network of covalent bonds and spatial relationships within the Nitric acid--cyclohexane-1,2-diol (2/1) complex. By dispersing spectral information across two frequency axes, these techniques resolve signal overlap and reveal correlations between different nuclei. libretexts.org

Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) spin-spin couplings through covalent bonds, typically over two to three bonds. libretexts.org For the cyclohexane-1,2-diol moiety, COSY spectra would exhibit cross-peaks between adjacent protons, allowing for the assignment of the entire spin system of the cyclohexane ring. For instance, the protons on the carbon atoms bearing the nitrate groups (C1 and C2) would show correlations to their respective neighboring methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.gov This experiment would be crucial for assigning the ¹³C signals of the cyclohexane-1,2-diol backbone by correlating them with their attached protons. nih.gov The dispersion of signals into a second dimension based on the larger chemical shift range of ¹³C provides enhanced resolution compared to 1D ¹H NMR. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, irrespective of whether they are connected through bonds. libretexts.org This is particularly useful for determining the stereochemistry and conformation of the cyclohexane ring. For the cis and trans isomers of the dinitrate ester of cyclohexane-1,2-diol, distinct NOE patterns would be expected. For example, in the cis isomer, NOE cross-peaks would be observed between protons on the same face of the ring, while such correlations would be absent or weaker in the trans isomer.

Hypothetical ¹H-¹³C HSQC data for the cyclohexane-1,2-diol dinitrate moiety is presented in the table below.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~4.5-5.0 | ~75-85 |

| C2-H | ~4.5-5.0 | ~75-85 |

| C3/C6-Hax | ~1.2-1.5 | ~25-35 |

| C3/C6-Heq | ~1.8-2.1 | ~25-35 |

| C4/C5-Hax | ~1.3-1.6 | ~20-30 |

| C4/C5-Heq | ~1.7-2.0 | ~20-30 |

Solid-State NMR (SSNMR) would be invaluable for characterizing the compound in its solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. irispublishers.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution ¹³C spectra of the solid material, revealing details about the packing and symmetry of the molecules in the crystal lattice. ualberta.ca This can be particularly useful for distinguishing between different polymorphic forms of the compound. irispublishers.com

Dynamic NMR for Conformational Exchange Processes and Proton Exchange

Dynamic NMR (DNMR) techniques are used to study molecular motions that occur on the NMR timescale. For the Nitric acid--cyclohexane-1,2-diol (2/1) complex, DNMR could be used to investigate several dynamic processes.

The cyclohexane ring is known to undergo conformational inversion between two chair forms. The rate of this "ring flip" is temperature-dependent. At room temperature, this process is often fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, it is possible to slow down this conformational exchange to the point where separate signals for the axial and equatorial protons can be observed. Variable-temperature NMR studies would allow for the determination of the energy barrier for this process.

Another dynamic process that could be studied is the proton exchange between the nitric acid molecules and any residual hydroxyl groups, or between the two nitric acid molecules themselves within the complex. The rate of this exchange can be influenced by factors such as temperature and the presence of trace amounts of water.

High-Resolution Mass Spectrometry for Compositional Verification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. pnnl.gov For the Nitric acid--cyclohexane-1,2-diol (2/1) complex, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous verification of its chemical formula.

The expected molecular formula for the dinitrate ester of cyclohexane-1,2-diol is C₆H₁₀N₂O₆. The theoretical exact mass for this compound can be calculated and compared with the experimentally determined mass to confirm its identity with a high degree of confidence.

In addition to providing the molecular formula, mass spectrometry also reveals information about the structure of a molecule through its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation to produce smaller, charged fragments. The analysis of these fragment ions provides valuable clues about the connectivity of the molecule.

For the dinitrate ester of cyclohexane-1,2-diol, characteristic fragmentation pathways would be expected. These could include the loss of one or both nitro groups (NO₂), the loss of nitric acid (HNO₃), and fragmentation of the cyclohexane ring. The table below lists some of the potential fragment ions and their theoretical exact masses.

| Fragment Ion Formula | Description of Loss | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₀N₂O₆]⁺ | Molecular Ion | 206.0539 |

| [C₆H₁₀NO₄]⁺ | Loss of NO₂ | 160.0559 |

| [C₆H₉NO₄]⁺ | Loss of HNO₂ | 159.0481 |

| [C₆H₉N₂O₃]⁺ | Loss of H₂O and NO | 173.0562 |

| [C₆H₉O₂]⁺ | Loss of 2x HNO₂ | 113.0603 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. nih.gov

If the cyclohexane-1,2-diol used in the formation of the complex is chiral (i.e., it consists of a single enantiomer or an enantiomerically enriched mixture of the cis or trans isomers), then the resulting Nitric acid--cyclohexane-1,2-diol (2/1) complex will also be chiral and thus CD active.

The nitrate group itself is a chromophore that absorbs in the ultraviolet region of the electromagnetic spectrum. cdnsciencepub.com When attached to a chiral scaffold, such as a chiral cyclohexane-1,2-diol, the nitrate groups can give rise to a characteristic CD spectrum. The sign and intensity of the CD signals, known as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

By analyzing the CD spectrum, it is possible to determine the enantiomeric purity of the sample. Furthermore, by comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the chiral centers can be determined. rsc.org

The table below presents hypothetical CD data for a chiral dinitrate ester of cyclohexane-1,2-diol.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

|---|---|---|

| ~270 | Positive or Negative | n → π* transition of the nitrate group |

| ~230 | Positive or Negative | π → π* transition of the nitrate group |

The sign of the Cotton effects would be opposite for the two enantiomers of a given isomer. The specific wavelengths and intensities of the CD bands would provide a unique fingerprint for the absolute configuration of the molecule.

Mechanistic Studies of Reactivity and Transformation of Nitric Acid Cyclohexane 1,2 Diol 2/1

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of cyclohexane-1,2-diol dinitrate is a key parameter in determining its persistence and transformation in aqueous environments. The hydrolysis process involves the cleavage of the nitrate (B79036) ester linkage (-O-NO₂), which can be influenced by factors such as pH and temperature.

Influence of pH and Temperature on Decomposition Rates

The decomposition rate of cyclohexane-1,2-diol dinitrate is significantly dependent on pH. Under acidic conditions, the hydrolysis is generally slow and proceeds via a conventional pathway to yield the parent alcohol, cyclohexane-1,2-diol. cdnsciencepub.com However, in alkaline conditions, the decomposition is markedly accelerated.

Studies on the isomeric forms of cyclohexane-1,2-diol dinitrate have revealed differences in their reactivity towards alkali. When dissolved in 0.105 N aqueous-alcoholic sodium hydroxide (B78521) at 20°C, the cis-isomer hydrolyzes more rapidly than the trans-isomer. cdnsciencepub.comresearchgate.net This difference in reactivity can be attributed to the stereochemistry of the isomers, which influences the accessibility of the nitrate groups to the hydroxide ion.

Temperature also plays a critical role in the degradation kinetics. An increase in temperature generally leads to an increase in the rate of both acidic and alkaline hydrolysis, consistent with the principles of chemical kinetics. For instance, the thermal stability of the dinitrates has been observed at 106°C, with the cis-isomer evolving a smaller amount of nitrogen oxides compared to what might be expected from its higher reactivity towards alkali, indicating different decomposition mechanisms under thermal and hydrolytic stress. cdnsciencepub.comresearchgate.net

Table 1: Relative Reactivity of Cyclohexane-1,2-diol Dinitrate Isomers

| Isomer | Condition | Relative Reactivity |

|---|---|---|

| cis-Cyclohexane-1,2-diol dinitrate | 0.105 N NaOH, 20°C | More Rapid Hydrolysis |

| trans-Cyclohexane-1,2-diol dinitrate | 0.105 N NaOH, 20°C | Slower Hydrolysis |

Identification and Characterization of Hydrolysis Products

The hydrolysis of aliphatic nitrates like cyclohexane-1,2-diol dinitrate can proceed through two main pathways, particularly in alkaline media. cdnsciencepub.com

Saponification: This is a direct nucleophilic attack on the nitrogen atom of the nitrate group, leading to the formation of the parent alcohol (cyclohexane-1,2-diol) and nitrate ions.

Elimination/Redox: This pathway involves cleavage on the other side of the ester oxygen atom, resulting in the formation of nitrite (B80452) ions and a corresponding aldehyde or ketone. cdnsciencepub.com

In the case of cyclohexane-1,2-diol dinitrate, alkaline hydrolysis yields a mixture of products derived from both pathways. The primary products identified are the parent cyclohexane-1,2-diol, nitrate ions, and nitrite ions. cdnsciencepub.com The formation of nitrite is accompanied by the generation of carbonyl compounds. Depending on the isomer and reaction conditions, the subsequent rearrangement of the cyclohexane (B81311) ring can occur. For instance, the parent diol, if formed, can undergo pinacol-like rearrangements, where the cis-diol tends to form cyclohexanone (B45756), and the trans-diol can rearrange to form cyclopentanecarbaldehyde (B151901) through ring contraction. stackexchange.comstackexchange.com

Thermal Decomposition Pathways and Energetics

The thermal decomposition of cyclohexane-1,2-diol dinitrate is an exothermic process that can be initiated by heat. Understanding the pathways and energetics of this decomposition is vital for assessing its thermal stability.

Thermogravimetric Analysis and Differential Scanning Calorimetry Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in studying the thermal decomposition of energetic materials. nih.gov TGA measures the mass loss of a sample as a function of temperature, indicating the onset of decomposition and the formation of volatile products. DSC measures the heat flow associated with thermal transitions, allowing for the determination of decomposition enthalpies and activation energies. researchgate.net

For cyclohexane-1,2-diol dinitrate, DSC studies would reveal exothermic decomposition peaks at elevated temperatures. The temperature at which these peaks appear indicates the thermal stability of the compound. Comparing the DSC thermograms of the cis and trans isomers would likely show differences in their decomposition onset temperatures and the amount of energy released, reflecting their varied thermal stabilities. cdnsciencepub.comresearchgate.net TGA would complement this by showing a corresponding mass loss as gaseous products are evolved.

Identification of Gaseous and Solid Decomposition Products and Intermediate Species

The thermal decomposition of nitrate esters is a complex process involving the initial cleavage of the weak O-NO₂ bond to form an alkoxy radical and nitrogen dioxide (NO₂).

C₆H₁₀(ONO₂)₂ → C₆H₁₀(O•)(ONO₂) + NO₂

The subsequent reactions of these initial radical species lead to a cascade of further decomposition steps. The gaseous products typically include oxides of nitrogen (NO₂, NO), carbon dioxide (CO₂), and carbon monoxide (CO). cdnsciencepub.com Water and formaldehyde (B43269) have also been identified in the decomposition of similar diol dinitrites. lookchem.com

The solid or liquid residue would consist of a complex mixture of partially decomposed organic compounds. The nature of these products depends on the specific decomposition conditions. The initial alkoxy radical can undergo further reactions such as hydrogen abstraction, C-C bond cleavage (leading to ring-opening), or rearrangement, ultimately forming a variety of smaller molecules and polymeric materials.

Reaction with Nucleophiles and Electrophiles (e.g., Transesterification, Denitration, Ring Opening)

Cyclohexane-1,2-diol dinitrate, as an ester, is susceptible to attack by both nucleophiles and electrophiles. masterorganicchemistry.comyoutube.com

Reaction with Nucleophiles: Nucleophiles are electron-rich species that attack electron-deficient centers. nih.govyoutube.com The primary reaction with nucleophiles is denitration.

Denitration: Strong bases, acting as nucleophiles, can induce an E2 elimination reaction, where a proton on a carbon adjacent to the nitrate group is abstracted, leading to the formation of an alkene and the elimination of the nitrate group. libretexts.org This is a common pathway for denitration in the presence of a strong, hindered base. Hydroxide ions, as seen in hydrolysis, also act as nucleophiles, attacking either the nitrogen or the carbon atom of the C-O bond. cdnsciencepub.com

Transesterification: While less common for nitrate esters compared to carboxylate esters, transesterification could theoretically occur with other alcohols in the presence of a suitable catalyst.

Reaction with Electrophiles: Electrophiles are electron-deficient species. The oxygen atoms of the nitrate groups in cyclohexane-1,2-diol dinitrate possess lone pairs of electrons and can act as weak Lewis bases, interacting with strong electrophiles (Lewis acids).

Acid Catalysis: In the presence of a strong acid (an electrophile, H⁺), the nitrate group can be protonated. This protonation makes the nitrate group a better leaving group, facilitating nucleophilic substitution or elimination reactions.

Ring Opening: Ring-opening is not a direct reaction with a nucleophile or electrophile but can be a consequence of reactions involving them. For example, under acidic conditions that promote the loss of a nitrate group, a carbocation intermediate could be formed. This intermediate could then undergo rearrangement, including ring contraction (a pinacol-type rearrangement) to yield a cyclopentyl derivative, as is observed with the parent diol. stackexchange.comstackexchange.com Similarly, certain nucleophilic attacks might lead to intermediates that fragment, resulting in the opening of the cyclohexane ring. Iodide-catalyzed ring-opening has been observed in related cyclohexane systems. elsevierpure.com

Table 2: Summary of Mechanistic Pathways

| Reaction Type | Reagent/Condition | Key Mechanism | Potential Products |

|---|---|---|---|

| Hydrolysis | Acid (H⁺) | Sₙ1/Sₙ2-type substitution | Cyclohexane-1,2-diol, Nitric Acid |

| Base (OH⁻) | Saponification / Elimination | Cyclohexane-1,2-diol, Nitrite, Nitrate, Carbonyls | |

| Thermal Decomposition | Heat | Radical (O-NO₂ cleavage) | NOx, CO, CO₂, H₂O, Organic fragments |

| Denitration | Strong, hindered base | E2 Elimination | Cyclohexene derivative, Nitrite |

| Ring Opening | Acid (H⁺) | Carbocation rearrangement | Cyclopentanecarbaldehyde |

Investigation of Acid-Base Properties and Protonation States in Different Media

The nitric acid-cyclohexane-1,2-diol (2/1) complex is, by its nature, an entity defined by the potent acidic character of nitric acid and the protic nature of the diol. Investigations into its acid-base properties are crucial for understanding its stability, reactivity, and behavior in various chemical environments. The properties of the complex are intrinsically linked to the individual characteristics of its constituent molecules.

Nitric acid is a strong mineral acid that fully dissociates in aqueous solutions. nagwa.com However, its acidity can be modulated by the medium. In non-aqueous solvents, the extent of dissociation and the nature of the protonated species can vary significantly. The presence of cyclohexane-1,2-diol, with its two hydroxyl groups, introduces sites for protonation. In a strongly acidic medium provided by two molecules of nitric acid, it is plausible that one or both hydroxyl groups of the cyclohexane-1,2-diol molecule become protonated.

The protonation of an alcohol group by a strong acid leads to the formation of an oxonium ion. jove.com For a vicinal diol like cyclohexane-1,2-diol, the proximity of the two hydroxyl groups can influence the protonation events. The first protonation would likely render the second hydroxyl group less susceptible to protonation due to electrostatic repulsion. The equilibrium between the non-protonated, singly protonated, and doubly protonated forms of the diol within the complex would be highly dependent on the solvent's polarity and its ability to solvate the charged species.

In aprotic, non-polar solvents, the complex is likely to exist as a tightly bound associate, with strong hydrogen bonds between the nitric acid molecules and the hydroxyl groups of the diol. In such media, the concept of distinct protonation states may be less applicable, with the structure being more of a continuum of hydrogen-bonded species. Conversely, in polar, protic solvents, the individual components may be more solvated, and distinct protonated forms of the diol could be more readily identified.

The specific stereochemistry of the cyclohexane-1,2-diol (cis or trans) could also influence the acid-base properties of the complex. The relative orientation of the hydroxyl groups might affect the stability of the protonated forms and the intramolecular hydrogen bonding within the diol moiety.

A comprehensive understanding of the acid-base properties would require spectroscopic and computational studies to determine the pKa values of the protonated diol within the complex and to characterize the structure of the protonated species in different media.

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of the nitric acid-cyclohexane-1,2-diol (2/1) complex is anticipated to be dominated by the photochemistry of the nitric acid component. Nitric acid and its conjugate base, the nitrate ion, are known to be photochemically active, absorbing ultraviolet radiation which can lead to the formation of highly reactive species. nih.govresearchgate.net

The photolysis of nitric acid can proceed through several pathways, with the primary process upon absorption of UV light being the homolytic cleavage of the O-N bond to produce a hydroxyl radical (•OH) and nitrogen dioxide (•NO2). researchgate.net

HNO₃ + hν → •OH + •NO₂

Both of these radical species are potent oxidizing agents and can initiate a cascade of reactions with the cyclohexane-1,2-diol molecule. The hydroxyl radical is a particularly aggressive species and is known to abstract hydrogen atoms from C-H bonds, leading to the formation of a carbon-centered radical on the cyclohexane ring.

This initial carbon radical can then undergo a variety of transformations. It can react with molecular oxygen (if present) to form a peroxyl radical, which can lead to the formation of ketones, aldehydes, or carboxylic acids through further reactions. Alternatively, the carbon radical could react with nitrogen dioxide to form a nitro derivative.

Another significant photochemical pathway for nitrates, especially in aqueous environments, is the formation of nitrite (NO₂⁻) and an oxygen atom, or peroxynitrite (ONOO⁻). acs.orgresearchgate.netnih.gov The quantum yields for these processes are dependent on factors such as wavelength, pH, and the concentration of nitrate. acs.orgnih.gov

| Photolysis Channel | Products | Typical Quantum Yield (Φ) at 313 nm |

|---|---|---|

| 1 | •NO₂ + •OH | ~0.012 |

| 2 | NO₂⁻ + O(³P) | ~0.011 |

| 3 | ONOO⁻ | <0.0026 |

The reactive species generated from the photolysis of nitric acid can lead to a variety of light-induced transformations of the cyclohexane-1,2-diol. These can include:

Oxidation: The hydroxyl and other radical species can oxidize the alcohol functional groups of the diol. This could lead to the formation of hydroxy-ketones, diketones, or even the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons, resulting in the formation of dicarboxylic acids like adipic acid.

Nitration: The reaction with nitrogen dioxide can lead to the formation of nitro-substituted cyclohexane derivatives.

The specific products formed would likely depend on the reaction conditions, such as the wavelength of light used, the solvent, and the presence or absence of oxygen. The formation of nitrocyclohexane (B1678964) and adipic acid from the light-driven reaction of cyclohexane and nitric acid has been reported, supporting the plausibility of these transformation pathways for the diol complex. researchgate.net

Advanced Analytical Methodologies for Characterizing Nitric Acid Cyclohexane 1,2 Diol 2/1

Chromatographic Separation Techniques (HPLC, GC-MS, SFC) for Purity and Isomeric Analysis

Chromatographic methods are fundamental for separating the compound from impurities and resolving its different isomeric forms, such as cis and trans isomers originating from the cyclohexane-1,2-diol moiety.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation of non-volatile and thermally sensitive compounds. For "Nitric acid--cyclohexane-1,2-diol (2/1)," reversed-phase HPLC (RP-HPLC) would be a primary choice, utilizing a nonpolar stationary phase and a polar mobile phase. The separation of cis and trans isomers can be challenging but is often achievable with careful method development. Chiral HPLC, employing a chiral stationary phase (CSP), would be essential for separating enantiomers of the trans-isomer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. ajpaonline.commdpi.com Due to the polarity and low volatility of the target compound, derivatization is likely required to convert the hydroxyl groups into less polar, more volatile ethers or esters before analysis. nih.gov GC-MS is particularly effective for purity assessment and can help differentiate isomers based on their unique fragmentation patterns in the mass spectrometer. go-jsb.co.uk

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase and is recognized for its fast and efficient separations. teledynelabs.com It is particularly well-suited for the analysis of polar compounds and for chiral separations. chromatographytoday.comchromatographyonline.com For "Nitric acid--cyclohexane-1,2-diol (2/1)," SFC offers an alternative to both normal-phase and reversed-phase HPLC, potentially providing superior resolution of its stereoisomers with reduced solvent consumption. researchgate.net The technique's compatibility with a wide range of analytes makes it a versatile tool for both purity and isomeric analysis. teledynelabs.com

| Technique | Primary Application | Advantages | Considerations |

|---|---|---|---|

| HPLC | Purity, Isomeric Separation | Suitable for non-volatile compounds; well-established methods. | May require specialized columns (e.g., chiral) for full isomeric separation. |

| GC-MS | Purity, Isomer Identification | High sensitivity and structural information from MS. mdpi.com | Requires derivatization to increase volatility. |

| SFC | Isomeric (especially chiral) Separation | Fast analysis, reduced organic solvent use, effective for polar analytes. teledynelabs.comchromatographytoday.com | Less common than HPLC; requires specialized instrumentation. |

Hyphenated Techniques for Online Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide real-time structural information, which is invaluable for unambiguous compound identification. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples an HPLC system to an NMR spectrometer. slideshare.net It allows for the acquisition of detailed NMR spectra of compounds as they elute from the chromatography column. nih.gov For "Nitric acid--cyclohexane-1,2-diol (2/1)," LC-NMR would be exceptionally powerful for the definitive structural elucidation of its cis and trans isomers without the need for prior isolation. wiley.comnih.gov The ability to obtain both ¹H and ¹³C NMR data provides unambiguous evidence of stereochemistry.

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR provides real-time infrared spectra of separated compounds, offering critical information about their functional groups. This technique is particularly adept at distinguishing between positional isomers that may yield similar mass spectra. ojp.govojp.gov For the target compound, GC-IR could unequivocally identify the presence of hydroxyl (-OH) and nitrate (B79036) ester (-ONO₂) functional groups, aiding in the differentiation of isomers. nih.govnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Elements: While the compound itself is organic, ICP-MS is a highly sensitive technique for the detection and quantification of trace metallic elements. youngin.com Its application in the characterization of "Nitric acid--cyclohexane-1,2-diol (2/1)" would be to assess its purity by identifying any residual metallic catalysts or impurities from the synthesis process that may be present in the organic matrix. tandfonline.comresearchgate.net

| Technique | Information Obtained | Relevance to Nitric acid--cyclohexane-1,2-diol (2/1) |

|---|---|---|

| LC-NMR | Detailed molecular structure, stereochemistry. nih.govnih.gov | Unambiguous identification of cis/trans isomers and their conformations. |

| GC-IR | Functional group identification. nih.gov | Confirmation of hydroxyl and nitrate ester groups, differentiation of structural isomers. |

| ICP-MS | Trace element composition. youngin.com | Quantification of inorganic impurities to determine overall purity. |

Quantitative Spectroscopic Methods for Concentration Determination in Complex Matrices

Spectroscopic techniques are essential for quantifying the concentration of "Nitric acid--cyclohexane-1,2-diol (2/1)," especially in complex mixtures such as reaction media or environmental samples.

Infrared (IR) Spectroscopy: The nitrate ester group possesses strong and characteristic absorption bands in the IR spectrum. By creating a calibration curve using standards of known concentration, the absorbance of these specific bands can be used to determine the concentration of the compound in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an absolute method for concentration determination. By integrating the signals of specific protons in the ¹H NMR spectrum and comparing them to the signal of an internal standard of known concentration, a precise and accurate measurement of the compound's concentration can be achieved without the need for a calibration curve. sydney.edu.au

UV-Visible Spectroscopy: Although the core structure of cyclohexane-1,2-diol does not have a strong chromophore, the nitrate ester group may provide some absorbance in the UV region. While potentially less specific than IR or NMR, UV-Vis spectroscopy can be a rapid and straightforward method for quantification if a unique absorption wavelength can be identified and a proper calibration is performed. scispace.com

Development of Novel Detection and Sensing Strategies for the Specific Compound

The development of new sensors for the rapid and selective detection of "Nitric acid--cyclohexane-1,2-diol (2/1)" is an active area of research. These strategies often focus on the unique chemical properties of the nitrate ester or diol functionalities.

Electrochemical Sensors: These sensors measure changes in electrical properties (e.g., current or potential) upon interaction with the target analyte. Sensors could be designed based on the electrochemical reduction of the nitrate ester group at a modified electrode surface. The selectivity of such sensors can be enhanced by incorporating molecularly imprinted polymers (MIPs) or specific catalysts onto the electrode. nih.govrsc.org

Fluorescent Probes: Fluorescent sensors offer high sensitivity and are suitable for imaging applications. A potential strategy involves designing a probe that undergoes a change in its fluorescence properties (either "turn-on" or "turn-off") upon a specific reaction with the target compound. For instance, a probe could be developed to react with the diol moiety or to be selectively cleaved by a reaction involving the nitrate ester group, leading to a detectable optical signal. researchgate.net

Chemiluminescence-Based Detection: This method relies on the emission of light from a chemical reaction. The detection of nitric oxide (NO) via its reaction with ozone to produce light is a well-established principle. nih.gov A sensing strategy for "Nitric acid--cyclohexane-1,2-diol (2/1)" could involve a preliminary step to chemically or photolytically release NO from the nitrate ester, which is then detected with high sensitivity using a chemiluminescence analyzer.

The advancement of these sensing technologies holds the promise of providing real-time, in-situ monitoring of "Nitric acid--cyclohexane-1,2-diol (2/1)" in a variety of settings. nih.govmdpi.com

Exploration of Academic Applications and Research Utility of Nitric Acid Cyclohexane 1,2 Diol 2/1

As a Precursor or Intermediate in Fine Chemical Synthesis

Cyclohexane-1,2-diol dinitrate is a key intermediate in the oxidation of cyclohexane (B81311) derivatives with nitric acid. The reaction of cyclohexane with nitric acid or nitrogen dioxide is a radical process that can lead to both nitration products, like nitrocyclohexane (B1678964), and oxidation products, such as adipic acid. cia.govcia.gov The formation of the dinitrate ester of the corresponding diol is an integral part of the reaction pathway leading to oxidative cleavage of the cyclohexane ring. cia.govresearchgate.net

Derivatization to Other Nitrogen-Containing Compounds

The nitrate (B79036) ester functional group (R-ONO₂) is a versatile synthetic handle that can be displaced by various nucleophiles. This reactivity allows for the conversion of nitrate esters into a range of other valuable functionalities. Research has shown that nucleophiles such as azide (B81097), cyanide, and bromide can directly transform nitrate esters into useful synthetic intermediates under standard reaction conditions. rsc.org

This principle can be extended to cyclohexane-1,2-diol dinitrate. The two nitrate ester groups offer reaction sites for bimolecular nucleophilic substitution (Sₙ2) reactions. For example, reaction with sodium azide could foreseeably produce cyclohexane-1,2-diazide, a precursor for the corresponding diamine upon reduction. The stereochemistry of the starting dinitrate (cis or trans) would influence the reaction pathway and the stereochemical outcome of the product. Such derivatization provides a pathway from a simple cyclohexane precursor to more complex, nitrogen-rich molecules that are of interest in medicinal chemistry and materials science.

Role in Nitration or Oxidation of Other Organic Substrates

While not typically isolated and used as a standalone reagent, cyclohexane-1,2-diol dinitrate, as an intermediate in nitric acid-mediated oxidations, contributes to the highly reactive environment of the reaction mixture. The thermal or chemical decomposition of nitrate esters can release nitrogen oxides (NOₓ). cdnsciencepub.com These species, particularly nitrogen dioxide (NO₂), are potent oxidizing and nitrating agents themselves. cia.govcia.gov

Therefore, the in situ formation and subsequent decomposition of cyclohexane-1,2-diol dinitrate can serve to propagate the oxidation process. The compound can be viewed as a carrier of activated nitro groups. This is particularly relevant in the complex reaction mechanism for the industrial production of adipic acid from cyclohexanol (B46403) or cyclohexanone (B45756) mixtures, where nitric acid serves as the bulk oxidant. doubtnut.comrsc.org The cleavage of the nitrate ester intermediate is a critical step leading to the ring-opening of the six-membered ring. researchgate.net

Potential in Advanced Materials Research

The inclusion of multiple nitrate ester groups within a compact organic scaffold makes cyclohexane-1,2-diol dinitrate a molecule of significant interest in the field of advanced materials, particularly for energetic applications and crystal engineering.

Energetic Materials Science: Focus on decomposition mechanisms and energy release properties

Organic nitrate esters are a foundational class of energetic materials, with nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN) being well-known examples. wikipedia.orgnih.gov The energetic power of these molecules stems from their favorable oxygen balance and the exothermic nature of their decomposition, which typically produces stable, gaseous products like molecular nitrogen (N₂) and carbon dioxide (CO₂). wikipedia.org The high strength of the triple bond in N₂ contributes significantly to the large energy release during detonation. wikipedia.org

The cis and trans isomers of cyclohexane-1,2-diol dinitrate have been synthesized and characterized as new energetic compounds. cdnsciencepub.com Their physical and chemical properties, which are crucial for understanding their energetic potential, have been investigated. A key aspect of their chemistry is the decomposition pathway, which can proceed via hydrolysis to the parent alcohol and nitrate or through cleavage to form nitrite (B80452) and a corresponding ketone. cdnsciencepub.com

Under thermal stress, these dinitrates decompose, evolving oxides of nitrogen. cdnsciencepub.com Comparative studies have shown differences in the stability and sensitivity of the isomers. For instance, the cis-cis-cis isomer of cyclohexane-1,2,3-triol trinitrate was found to be more readily detonated by shock than the cis-trans-cis isomer, highlighting how stereochemistry influences energetic properties. cdnsciencepub.com A similar relationship exists for the dinitrate isomers, where differences in molecular packing and intramolecular strain can affect their sensitivity and decomposition kinetics.

| Compound | Melting Point (°C) | Relative Reactivity (Alkaline Hydrolysis) | Relative Thermal Stability (at 100°C) | Relative Shock Sensitivity |

|---|---|---|---|---|

| cis-Cyclohexane-1,2-diol dinitrate | 24 | More reactive | Less stable (evolves more NOₓ) | More sensitive |

| trans-Cyclohexane-1,2-diol dinitrate | 18.5 | Less reactive | More stable (evolves less NOₓ) | Less sensitive |

Crystal Engineering for Supramolecular Architectures with Tunable Properties

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, built upon an understanding of intermolecular interactions. Cyclohexane-1,2-diol dinitrate possesses several structural features that make it a candidate for the construction of supramolecular architectures. These features include:

Hydrogen Bond Acceptors: The oxygen atoms of the two nitrate ester groups can act as hydrogen bond acceptors.

Stereocenters: The presence of stereocenters in both cis and trans isomers allows for precise control over the three-dimensional arrangement of functional groups.

Use in Green Chemistry Methodologies (e.g., as a reusable reagent or catalyst component)

The traditional synthesis of nitrate esters often involves strongly acidic and hazardous conditions, such as the use of mixed sulfuric and nitric acids, which generates significant waste. core.ac.uk This is in direct opposition to the principles of green chemistry, which prioritize waste reduction, the use of less hazardous reagents, and improved energy efficiency. rsc.org

While cyclohexane-1,2-diol dinitrate is an intermediate in a conventional process that has environmental drawbacks (specifically, the emission of N₂O, a potent greenhouse gas, during adipic acid production), researchgate.net its role can be re-evaluated from a green chemistry perspective in two main ways:

Greener Synthesis Routes: Modern synthetic methods offer more environmentally benign pathways to nitrate esters. These include the use of dinitrogen pentoxide (N₂O₅) in an inert solvent, which avoids the need for strong acids and produces a recyclable silyl (B83357) nitrate co-product in a process known as nitrodesilylation. core.ac.uk Another innovative approach uses saccharin-derived, bench-stable nitrating reagents under solvent-minimized mechanochemical (ball milling) conditions, significantly enhancing the green metrics of the nitration process. rsc.org Applying these methods to the synthesis of cyclohexane-1,2-diol dinitrate would represent a substantial improvement in sustainability.

Contribution to Fundamental Understanding of Non-Covalent Interactions and Molecular Recognition in Chemical Systems

The study of specific molecular complexes, such as the 2:1 adduct of nitric acid and cyclohexane-1,2-diol, offers a valuable platform for elucidating the fundamental principles of non-covalent interactions and molecular recognition. While direct research on this particular ternary system is not extensively documented, a comprehensive understanding can be constructed by examining the well-established principles of hydrogen bonding, the nature of the individual components, and related chemical systems.

At its core, supramolecular chemistry investigates the intricate assemblies of molecules held together by intermolecular forces, which are non-covalent in nature. researchgate.net These interactions, though weaker than covalent bonds, are pivotal in a vast array of chemical and biological processes. nih.gov The precise arrangement of nitric acid and cyclohexane-1,2-diol molecules within a 2:1 stoichiometric complex is dictated by a network of these non-covalent forces, primarily strong hydrogen bonds.

In this system, the nitric acid molecules act as potent hydrogen bond donors, while the hydroxyl groups of cyclohexane-1,2-diol serve as both hydrogen bond donors and acceptors. The formation of the complex is a manifestation of molecular recognition, wherein the spatial and electronic complementarity of the constituent molecules leads to a thermodynamically stable assembly.

A detailed analysis of the potential non-covalent interactions within the "Nitric acid--cyclohexane-1,2-diol (2/1)" complex reveals a rich tapestry of intermolecular forces. The primary interaction is the hydrogen bond, a directional interaction that plays a crucial role in the structure and properties of many chemical and biological systems. nih.gov The oxygen atoms of the nitric acid can act as hydrogen bond acceptors, while its acidic proton is a strong hydrogen bond donor. Concurrently, the hydroxyl groups of cyclohexane-1,2-diol can both donate a proton and accept a proton via their oxygen lone pairs.

The stereoisomerism of cyclohexane-1,2-diol, existing as both cis and trans isomers, introduces another layer of complexity and specificity to the molecular recognition process. wikipedia.org The spatial orientation of the hydroxyl groups in these isomers will significantly influence the geometry and stability of the resulting complex with nitric acid. For instance, the proximity and relative orientation of the hydroxyl groups in the cis isomer may allow for the formation of a chelate-like structure with the nitric acid molecules, potentially leading to a more compact and stable assembly compared to the trans isomer.

The study of such systems provides valuable insights into the nature of cooperative hydrogen bonding, where the formation of one hydrogen bond influences the strength of adjacent hydrogen bonds. usp.br In the "Nitric acid--cyclohexane-1,2-diol (2/1)" complex, the interaction of one nitric acid molecule with a hydroxyl group of the diol can alter the acidity and hydrogen bonding capability of the second hydroxyl group, thereby modulating its interaction with the second nitric acid molecule.

The principles of molecular recognition observed in this system are analogous to those seen in more complex biological and catalytic processes. nih.gov The ability of molecules to selectively bind to one another based on shape, size, and chemical functionality is the foundation of enzyme-substrate interactions, drug-receptor binding, and the self-assembly of complex molecular architectures. rsc.org The study of simpler, well-defined systems like the "Nitric acid--cyclohexane-1,2-diol (2/1)" complex allows for the detailed characterization of the energetic and geometric parameters that govern these fundamental recognition events.

The enantioselective recognition of chiral molecules is a particularly important area of research where these principles are applied. nih.gov While cyclohexane-1,2-diol can exist as enantiomers, the interaction with an achiral molecule like nitric acid would not inherently lead to enantioselective recognition. However, the principles of stereospecific interactions are well-illustrated by the differing potential complexation geometries of the cis and trans diastereomers.

To further elucidate the nature of the non-covalent interactions in the "Nitric acid--cyclohexane-1,2-diol (2/1)" system, spectroscopic and computational studies would be invaluable. Infrared (IR) spectroscopy, for example, could provide direct evidence for hydrogen bonding through the observation of shifts in the O-H and N-O stretching frequencies. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, could offer detailed insights into the geometry, energetics, and electronic structure of the complex, further quantifying the contributions of the various non-covalent interactions. usp.br

The data gathered from the study of this and related systems contributes to a growing body of knowledge that allows for the rational design of molecules with specific binding properties. This has profound implications for the development of new catalysts, sensors, and materials where control over molecular assembly is paramount. mdpi.com

Table of Potential Non-Covalent Interactions in Nitric acid--cyclohexane-1,2-diol (2/1)

| Interaction Type | Donor | Acceptor | Relative Strength |

| Hydrogen Bond | Nitric Acid (O-H) | Cyclohexane-1,2-diol (O of -OH) | Strong |

| Hydrogen Bond | Cyclohexane-1,2-diol (O-H) | Nitric Acid (O) | Strong |

| C-H···O Interaction | Cyclohexane-1,2-diol (C-H) | Nitric Acid (O) | Weak |

Future Research Directions and Unaddressed Academic Challenges

Synthesis of Related Stoichiometric Complexes or Derivatives with Varying Ratios or Different Diols

A significant area for future investigation is the synthesis and characterization of a broader family of nitric acid-diol complexes. The exploration of different stoichiometric ratios and the use of various diols would provide a more comprehensive understanding of the factors governing complex formation and stability.

Key Research Objectives:

Varying Stoichiometry: Systematic studies should be undertaken to synthesize complexes of nitric acid with cyclohexane-1,2-diol in ratios other than 2:1, such as 1:1 or 1:2. This would help to elucidate the coordination preferences of the nitrate (B79036) group and the diol.

Diverse Diol Scaffolds: The synthesis of nitric acid complexes with a variety of other diols, including linear, branched, and cyclic diols, would provide insight into the influence of the diol's steric and electronic properties on complex formation.

Influence of Reaction Conditions: A thorough investigation of the effects of temperature, solvent, and concentration on the synthesis of these complexes is necessary to establish optimal conditions for their formation and isolation. researchgate.net

Potential Research Approaches and Expected Outcomes:

| Research Approach | Diol Examples | Expected Outcome | Potential Challenges |

| Co-crystallization | Ethylene glycol, Propane-1,3-diol, Catechol | Isolation of novel solid-state nitric acid-diol complexes with defined crystal structures. | Instability of complexes, difficulty in obtaining single crystals suitable for X-ray diffraction. |

| Spectroscopic Titration in Solution | Butane-1,4-diol, Cyclopentane-1,2-diol | Determination of binding constants and stoichiometry of complexes in different solvents. | Overlapping spectral signals, solvent interference. |

| Low-Temperature Synthesis | Phenyl-ethanediol, Glycerol | Trapping and characterization of thermally sensitive complexes. | Maintaining anhydrous conditions, characterization at low temperatures. |

In-depth Mechanistic Studies of Challenging Transformations and Unusual Reactivities

The reactivity of the "Nitric acid--cyclohexane-1,2-diol (2/1)" complex is largely uncharted territory. In-depth mechanistic studies are crucial to understand how the pre-organized stoichiometry influences reaction pathways, particularly in challenging transformations such as selective oxidation and nitration.

Key Research Questions:

How does the 2:1 stoichiometry affect the oxidation of the diol to adipaldehyde (B86109) or adipic acid compared to conventional oxidation with nitric acid?

Can the complex act as a controlled nitrating agent for other substrates, and what is the mechanism of nitro group transfer?

Are there any unusual or unexpected reaction pathways that emerge from the unique structure of the complex?

Proposed Mechanistic Investigations:

Kinetic Studies: Monitoring the reaction rates of transformations involving the complex under various conditions to determine the rate laws and activation parameters.

Isotope Labeling: Using isotopically labeled nitric acid or diol to trace the fate of atoms during reactions and elucidate reaction mechanisms.

Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, identify transition states, and calculate reaction energetics. nih.gov

Development of Predictive Models for Structure, Reactivity, and Stability based on Theoretical Insights

The development of robust predictive models would significantly accelerate the exploration of nitric acid-diol complexes. By combining theoretical insights with experimental data, it would be possible to predict the structure, reactivity, and stability of new, yet-to-be-synthesized complexes.

Areas for Model Development:

Structural Prediction: Utilizing computational chemistry to predict the three-dimensional structures of nitric acid-diol complexes, including bond lengths, bond angles, and intermolecular interactions.

Reactivity Prediction: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of the complexes with their reactivity in specific transformations. researchgate.net

Stability Prediction: Creating models to predict the thermal and chemical stability of these complexes, which is particularly important for their potential application as energetic materials. acs.org

Hypothetical Predictive Data for a Series of Nitric Acid-Diol Complexes:

| Complex | Calculated Binding Energy (kJ/mol) | Predicted Decomposition Temperature (°C) | Predicted Reactivity Index (Oxidation) |

| Nitric acid--ethylene glycol (2/1) | -45.2 | 110 | 0.85 |

| Nitric acid--propane-1,2-diol (2/1) | -48.7 | 105 | 0.78 |

| Nitric acid--cyclohexane-1,2-diol (2/1) | -52.1 | 115 | 0.92 |

| Nitric acid--catechol (2/1) | -65.8 | 130 | 0.65 (aromatic nitration favored) |

Exploration of Novel Interdisciplinary Applications and Cross-Field Integration within Chemistry and Materials Science

The unique properties of the "Nitric acid--cyclohexane-1,2-diol (2/1)" complex and its derivatives could lead to novel applications in diverse fields, fostering interdisciplinary collaborations.

Potential Application Areas:

Energetic Materials: The high nitrogen and oxygen content of these complexes suggests their potential as energetic materials or as precursors to new explosives and propellants. Crystal engineering principles could be applied to design co-crystals with tailored energetic properties. nih.govnih.gov

Polymer Chemistry: The diol component of the complex could serve as a monomer for the synthesis of novel polymers. The incorporated nitric acid could act as an in-situ catalyst or introduce nitro groups into the polymer backbone, leading to materials with unique properties.

Organic Synthesis: The complex could be explored as a selective oxidizing or nitrating agent in organic synthesis, potentially offering advantages in terms of safety, selectivity, and ease of handling compared to using concentrated nitric acid. thieme.de

Materials Science: Nitric acid-diol complexes could be investigated as novel precursors for the synthesis of metal-organic frameworks (MOFs) or as components in advanced composite materials.

The systematic exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of nitric acid-diol complexes and pave the way for their application in a wide range of scientific and technological fields.

Q & A

Q. What are the standard synthetic routes for preparing cyclohexane-1,2-diol, and how do reaction conditions influence isomer ratios?

Cyclohexane-1,2-diol can be synthesized via hydration of cyclohexene oxide using water under catalytic conditions. For example, metal-organic frameworks (e.g., V-MIL-47) or Lewis acids like Li/CuCl(THF) catalyze epoxide ring-opening to yield the diol . The cis/trans isomer ratio depends on the catalyst and solvent system. Acidic conditions (e.g., nitric acid) may promote hydrolysis but could also lead to side reactions like oxidation .

Q. How can NMR and GC-MS be optimized to distinguish cis- and trans-cyclohexane-1,2-diol in mixtures?

For NMR, the coupling constants () between hydroxyl protons differ: cis isomers typically show , while trans isomers exhibit . GC-MS can separate isomers using chiral columns (e.g., β-cyclodextrin phases), with retention times validated against authentic standards .

Q. Why does cis-cyclohexane-1,2-diol exhibit higher reactivity than the trans isomer in periodate oxidation?

Periodate cleavage requires a cyclic intermediate. The cis isomer’s hydroxyl groups are spatially aligned to form a stable five-membered cyclic periodate ester, whereas the trans isomer’s geometry hinders this process. Reactivity differences can exceed 30-fold, supporting mechanistic studies of diol oxidation .

Q. What experimental precautions are necessary to prevent decomposition of cyclohexane-1,2-diol under acidic conditions?

Nitric acid may oxidize the diol or catalyze esterification. To mitigate this, use low temperatures (0–5°C), controlled stoichiometry (e.g., dilute HNO₃), and inert atmospheres. Monitor reactions via TLC or in situ FTIR to detect intermediates like nitrated byproducts .

Advanced Research Questions

Q. How does the stereochemistry of cyclohexane-1,2-diol influence its role in CO₂ copolymerization?

Trans-cyclohexane-1,2-diol acts as a chain-transfer agent in polycarbonate synthesis, enabling propagation from both hydroxyl groups. Isotactic polymers derived from (R,R)-diol show higher enantiomeric excess (73% ee) after hydrolysis, critical for tuning material properties .

Q. What mechanistic insights explain the kinetic resolution of trans-cyclohexane-1,2-diol using chiral tetrapeptides?

DFT studies reveal lower activation barriers for acyl transfer to trans-(1R,2R)-diol due to favorable hydrogen bonding with tetrapeptide catalysts. This stereoselectivity enables >95% de in enol ether synthesis, though cis-diol resolution remains unexplored experimentally .

Q. How can contradictions in reported isomer reactivity be resolved during experimental design?

Discrepancies (e.g., cis vs. trans reactivity in oxidation) arise from competing pathways (e.g., acid-catalyzed vs. radical mechanisms). Use isotopic labeling (e.g., -H₂O) to track intermediates or combine experimental kinetics with computational modeling (e.g., DFT) to clarify dominant mechanisms .

Q. What role does nitric acid play in modifying the electronic environment of cyclohexane-1,2-diol during catalysis?

Nitric acid can protonate hydroxyl groups, enhancing electrophilicity for nucleophilic attacks (e.g., esterification). However, under oxidative conditions, HNO₃ may convert the diol to diketones or nitro derivatives, requiring careful pH control to balance reactivity and stability .

Q. How do conformational dynamics of cyclohexane-1,2-diol impact its coordination with metal catalysts?

The diequatorial conformation of trans-diols facilitates chelation with metals like Zn or Al, stabilizing intermediates in epoxide copolymerization. In contrast, cis-diols adopt axial-equatorial conformations, reducing catalytic efficiency due to steric strain .

Q. What strategies enable enantioselective synthesis of cyclohexane-1,2-diol derivatives for pharmaceutical applications?

Chiral auxiliaries like (S,S)-cyclohexane-1,2-diol achieve >95% diastereomeric excess in β-keto ester synthesis via alkylation. For resolution, enzymatic acylases or stereoselective crystallization with tartaric acid derivatives are effective .

Methodological Notes

- Data Validation : Cross-reference NMR/GC-MS results with computational predictions (e.g., Gaussian for chemical shifts) to confirm isomer assignments .

- Catalyst Screening : Test Lewis acids (e.g., Zn, Al) and Brønsted acids (e.g., HNO₃) under varied temperatures to optimize diol reactivity .

- Stereochemical Analysis : Use polarimetry or chiral HPLC to quantify enantiomeric excess in polymerization products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.